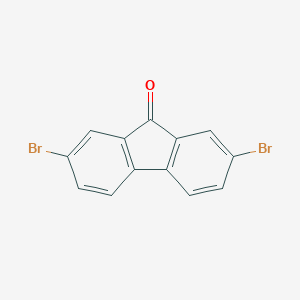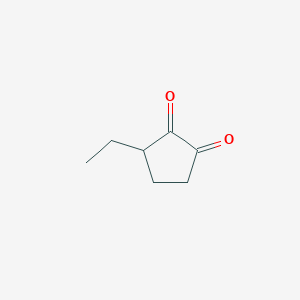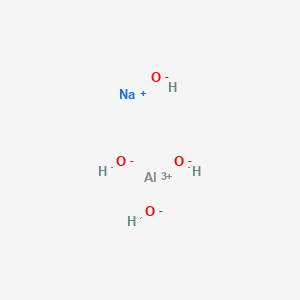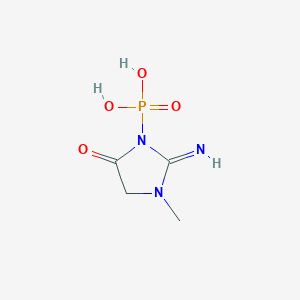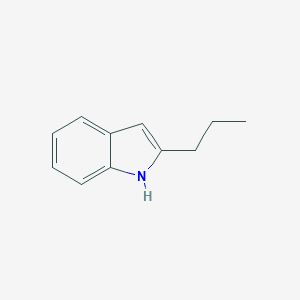
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- (DBP) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBP is a versatile building block that can be used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has various scientific research applications, including its use as a catalyst in organic reactions. It has been used in the synthesis of various organic compounds, including pyrroles, pyridines, and indoles. 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has also been used in the synthesis of functional materials, including polymers and porous materials.
Wirkmechanismus
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- acts as a Lewis acid catalyst in organic reactions. It forms a complex with the reactant, which activates the reactant towards nucleophilic attack. The boron atom in 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- is electron-deficient, which makes it an excellent Lewis acid catalyst.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-. However, it has been reported that 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- can inhibit the growth of cancer cells. 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has also been used as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has several advantages as a catalyst in organic reactions. It is a stable compound that can be easily synthesized and handled in the laboratory. 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- is also an effective catalyst that can be used in various organic reactions. However, 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has some limitations, including its low solubility in some solvents, which can limit its use in certain reactions.
Zukünftige Richtungen
There are several future directions for the research on 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-. One area of interest is the development of new synthetic methods for 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-. Another area of interest is the application of 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- in the synthesis of new organic compounds with potential applications in various fields. Additionally, the development of new catalytic reactions using 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- as a catalyst is an area of interest for future research.
Conclusion:
In conclusion, 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- is a versatile compound that has potential applications in various fields. Its use as a catalyst in organic reactions and its ability to form complexes with metal ions make it an attractive compound for scientific research. Further research is needed to explore the full potential of 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- and its applications in various fields.
Synthesemethoden
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- can be synthesized using various methods, including the reaction of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one with BBr3, followed by boron-nitrogen bond formation. Another method involves the reaction of 2-phenyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one with BCl3, followed by boron-nitrogen bond formation.
Eigenschaften
CAS-Nummer |
14320-98-0 |
|---|---|
Produktname |
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- |
Molekularformel |
C11H10BN3 |
Molekulargewicht |
195.03 g/mol |
IUPAC-Name |
2-phenyl-1,3-dihydro-[1,3,2]diazaborolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H10BN3/c1-2-5-9(6-3-1)12-14-10-7-4-8-13-11(10)15-12/h1-8,14H,(H,13,15) |
InChI-Schlüssel |
RDUGLRGZQPCDGW-UHFFFAOYSA-N |
SMILES |
B1(NC2=C(N1)N=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
B1(NC2=C(N1)N=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
14320-98-0 |
Synonyme |
2,3-Dihydro-2-phenyl-1H-1,3,2-diazaborolo[4,5-b]pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






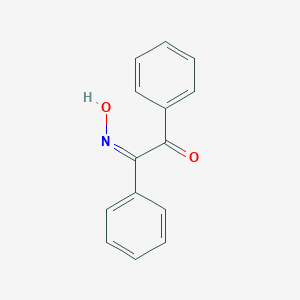
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)
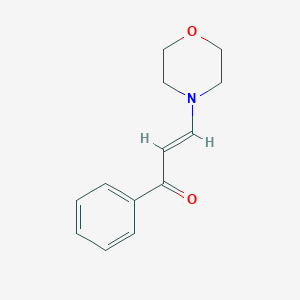
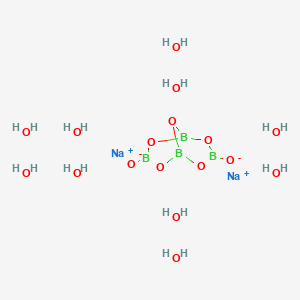
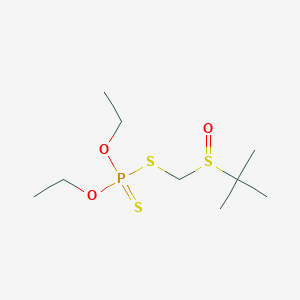
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
